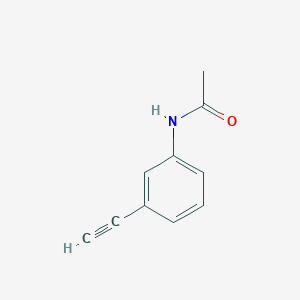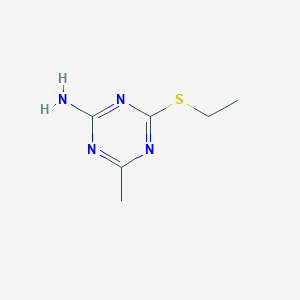
4-(3,5-Bis(trifluoromethyl)phenyl)thiazol-2-amine
Übersicht
Beschreibung
“4-(3,5-Bis(trifluoromethyl)phenyl)thiazol-2-amine” is a chemical compound with the molecular formula C11H6F6N2S . It has a molecular weight of 312.24 g/mol . The compound is also known by other names such as “2-amino-4-(3,5-bis(trifluoromethyl)phenyl)thiazole” and "4-(3,5-bis-trifluoromethylphenyl)thiazol-2-ylamine" .
Molecular Structure Analysis
The compound has a complex structure with multiple functional groups. The InChI string for the compound isInChI=1S/C11H6F6N2S/c12-10(13,14)6-1-5(8-4-20-9(18)19-8)2-7(3-6)11(15,16)17/h1-4H,(H2,18,19) . The SMILES string is C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C2=CSC(=N2)N . Physical And Chemical Properties Analysis
The compound has several computed properties. It has a XLogP3-AA value of 4 . It has one hydrogen bond donor and nine hydrogen bond acceptors . The compound has a rotatable bond count of 1 . The exact mass and monoisotopic mass of the compound are both 312.01558835 g/mol . The topological polar surface area of the compound is 67.2 Ų .Wissenschaftliche Forschungsanwendungen
- Field : Medicinal Chemistry
- Application : Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria .
- Method : The compounds were synthesized and their antimicrobial activities were studied .
- Results : Most of the synthesized compounds are potent growth inhibitors of planktonic Gram-positive bacteria with minimum inhibitory concertation (MIC) values as low as 0.25 µg/mL .
- Field : Agrochemical and Pharmaceutical Industries
- Application : Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients .
- Method : The compounds were synthesized and their applications in the agrochemical and pharmaceutical industries were studied .
- Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names .
- Field : Organic Chemistry
- Application : The 3,5-bis(trifluoromethyl)phenyl motif is used ubiquitously in H-bond catalysts .
- Method : The compounds were synthesized and their applications in promoting organic transformations were studied .
- Results : The compounds are used extensively in promoting organic transformations .
- Field : Medicinal Chemistry
- Application : Synthesis of 5-aryl-N-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amines as anticancer, and antioxidant agents .
- Method : The compounds were synthesized based on the structures of reported compounds, SU-101, IMC38525, and FTAB .
- Results : The compounds were reported as anticancer, and antioxidant agents .
- Field : Surface Chemistry
- Application : Chemical derivatization of amino-functionalized model surfaces .
- Method : The compounds were used in the preparation of arylaminothiocarbonylpyridinium zwitterionic salts, via an exothermic reaction with 4-pyrrolidinopyridine .
- Results : The compounds were used in Chemical derivatization of amino-functionalized model surfaces .
Antibacterial Agents
Agrochemical and Pharmaceutical Ingredients
H-Bond Catalysts
Anticancer and Antioxidant Agents
Chemical Derivatization
- Catalyst Development
- Field : Organic & Biomolecular Chemistry
- Application : N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea has been used extensively in promoting organic transformations . It is a key motif for catalyst development .
- Method : The use of (thio)urea derivatives as organocatalysts in organic chemistry has increased rapidly . One of the key features is their ability to activate substrates and subsequently stabilize partially developing negative charges (e.g., oxyanions) in the transition states employing explicit double hydrogen bonding .
- Results : The 3,5-bis(trifluoromethyl)phenyl motif is used ubiquitously in H-bond catalysts . This review summarizes the key developments of Schreiner’s thiourea-mediated reactions with the aim to further expand the applications of (thio)urea-based catalysts .
- Chiral Bronsted Acid
- Field : Organic & Biomolecular Chemistry
- Application : N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea has been used extensively in promoting organic transformations . It is a key motif for catalyst development .
- Method : The use of (thio)urea derivatives as organocatalysts in organic chemistry has increased rapidly . One of the key features is their ability to activate substrates and subsequently stabilize partially developing negative charges (e.g., oxyanions) in the transition states employing explicit double hydrogen bonding .
- Results : The 3,5-bis(trifluoromethyl)phenyl motif is used ubiquitously in H-bond catalysts . This review summarizes the key developments of Schreiner’s thiourea-mediated reactions with the aim to further expand the applications of (thio)urea-based catalysts .
Eigenschaften
IUPAC Name |
4-[3,5-bis(trifluoromethyl)phenyl]-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F6N2S/c12-10(13,14)6-1-5(8-4-20-9(18)19-8)2-7(3-6)11(15,16)17/h1-4H,(H2,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXPRLOAPZGLDGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C2=CSC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F6N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80369384 | |
| Record name | 4-[3,5-Bis(trifluoromethyl)phenyl]-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80369384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,5-Bis(trifluoromethyl)phenyl)thiazol-2-amine | |
CAS RN |
284665-40-3 | |
| Record name | 4-[3,5-Bis(trifluoromethyl)phenyl]-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80369384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 284665-40-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

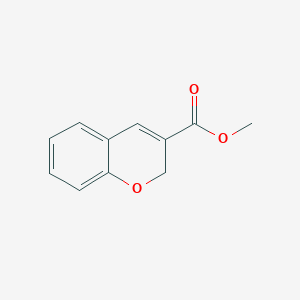
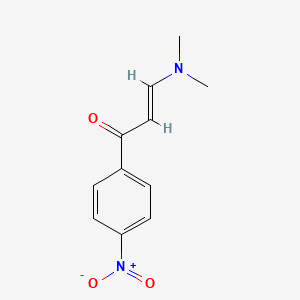
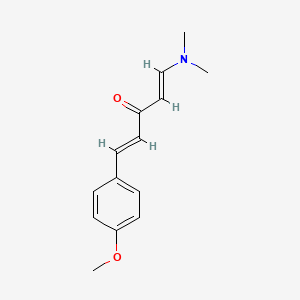


![(E)-1-[2-(4-chlorophenyl)-1,3-thiazol-5-yl]-3-(4-toluidino)-2-propen-1-one](/img/structure/B1301511.png)
![(E)-3-(2-acetylanilino)-1-[1,1'-biphenyl]-4-yl-2-propen-1-one](/img/structure/B1301512.png)

![2-[(E)-(4-nitrophenyl)methylidene]-N-(4-pyridinyl)-1-hydrazinecarboxamide](/img/structure/B1301526.png)
![2-[(E)-(3-methoxy-4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)methylidene]-1-hydrazinecarbothioamide](/img/structure/B1301530.png)

![3-[(Z)-(5-chloro-2-hydroxyphenyl)methylidene]-6-(trifluoromethyl)-1H-indol-2-one](/img/structure/B1301543.png)
